

Application Notes and Protocols for Long-Term Neuronal Manipulation with JHU37152

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Compound of Interest

Compound Name: JHU37152

Cat. No.: B8140551

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Introduction

JHU37152 is a novel, high-potency agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically engineered for robust in vivo applications.^{[1][2]} Developed to overcome the limitations of earlier DREADD ligands such as Clozapine-N-Oxide (CNO), **JHU37152** offers superior brain penetrance and metabolic stability, making it an ideal tool for long-term and precise chemogenetic manipulation of neuronal activity in preclinical research.^{[3][4]} These application notes provide comprehensive data, detailed experimental protocols, and visualizations to guide researchers in utilizing **JHU37152** for their neuroscience studies.

JHU37152 demonstrates high affinity and potency for both the excitatory hM3Dq and the inhibitory hM4Di DREADDs.^{[1][2]} Its favorable pharmacokinetic profile ensures reliable and reproducible neuronal modulation, essential for behavioral studies, in vivo electrophysiology, and longitudinal imaging experiments.^[3] This document serves as a practical guide for the effective implementation of **JHU37152** in a laboratory setting.

Data Presentation

The following tables summarize the key quantitative data for **JHU37152**, facilitating comparison and experimental design.

Table 1: In Vitro Binding Affinity and Potency of **JHU37152**

DREADD Receptor	Parameter	Value (nM)
hM3Dq	Ki	1.8[1][2]
EC50	5[1][2]	
hM4Di	Ki	8.7[1][2]
EC50	0.5[1][2]	

Table 2: In Vivo Efficacy of **JHU37152** on Locomotor Activity

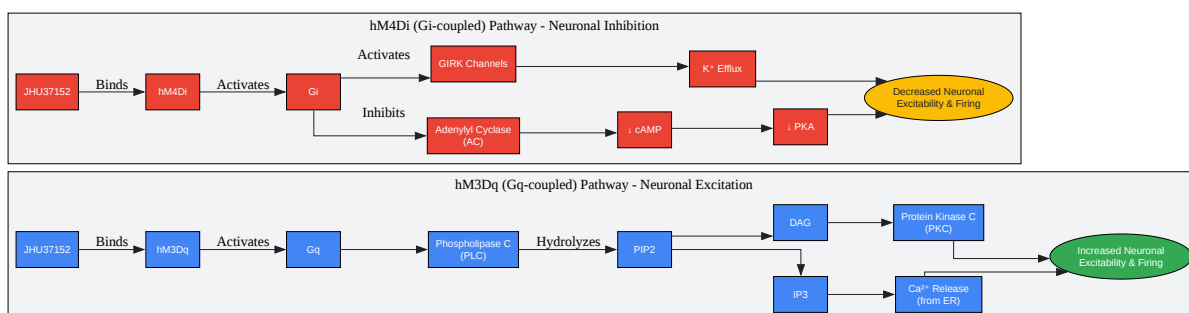
Species	DREADD Target	JHU37152 Dose (mg/kg)	Effect on Locomotion
Mouse	D1-hM3Dq & D1-hM4Di	0.01 - 1	Potent and selective inhibition[1][2][4]
Rat	Tyrosine Hydroxylase-hM3Dq	0.01 - 0.3	Robust and selective increase[1][2]

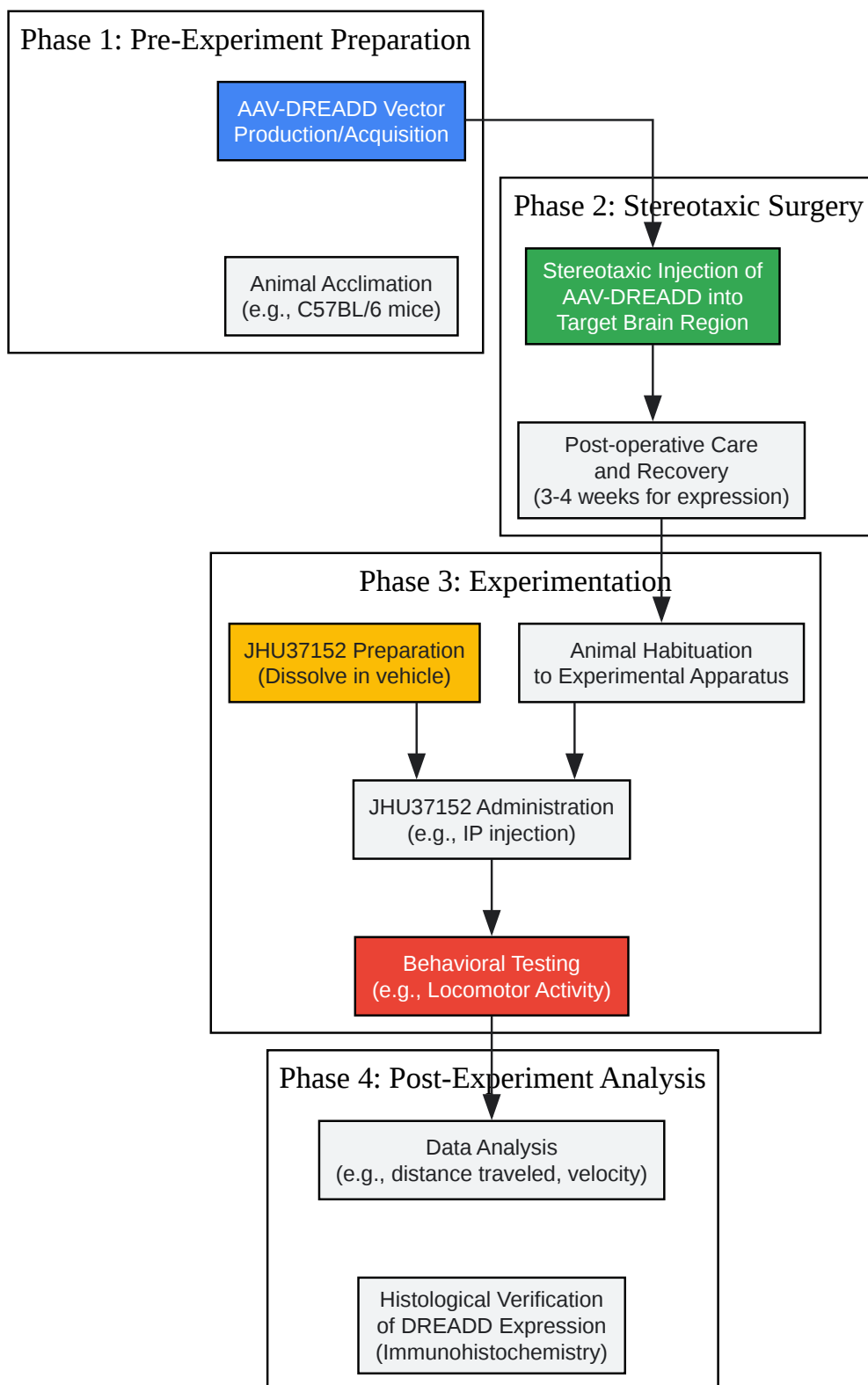
Table 3: Pharmacokinetic Properties of **JHU37152**

Species	Dose (mg/kg, IP)	Key Finding
Mouse	0.1	High brain-to-serum concentration ratio (~8-fold higher in brain at 30 min)[3]
Mouse	0.1	Not a P-glycoprotein (P-gp) substrate[3]
Rat	0.1	Occupied approximately 80% of cortical hM4Di
Macaque	0.1	Displaced [11C]clozapine from hM4Di in the amygdala

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental design, the following diagrams are provided.





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